2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride
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Overview
Description
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is a chemical compound that belongs to the class of aminopyridines. It is characterized by the presence of a dimethylamino group, a methyl group, and an amino group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride typically involves the reaction of 2-chloro-4-methyl-5-nitropyridine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group. The resulting intermediate is then reduced to form the desired aminopyridine compound. The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and recrystallization, helps in achieving the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various aminopyridine derivatives.
Scientific Research Applications
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Similar in structure but lacks the methyl and amino groups on the pyridine ring.
2-Amino-4-methylpyridine: Lacks the dimethylamino group.
2-(Dimethylamino)pyridine: Lacks the methyl and amino groups on the pyridine ring.
Uniqueness
2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride is unique due to the presence of both the dimethylamino and amino groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-N,2-N,4-trimethylpyridine-2,5-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.3ClH/c1-6-4-8(11(2)3)10-5-7(6)9;;;/h4-5H,9H2,1-3H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSSGHTIHNTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)N(C)C.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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